molecular formula C13H10Cl2N4 B11836663 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-09-6

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine

Cat. No.: B11836663
CAS No.: 924904-09-6
M. Wt: 293.15 g/mol
InChI Key: PSRRAHZAHLKVIF-UHFFFAOYSA-N
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Description

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethylphenyl group at the 7th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine typically involves the chlorination of purine derivatives. One common method is the reaction of 6-chloropurine with 2-(chloromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopurine derivatives, while oxidation reactions can produce purine oxides .

Scientific Research Applications

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine is unique due to the presence of both a chloromethylphenyl group and a chlorine atom on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

924904-09-6

Molecular Formula

C13H10Cl2N4

Molecular Weight

293.15 g/mol

IUPAC Name

6-chloro-7-[[2-(chloromethyl)phenyl]methyl]purine

InChI

InChI=1S/C13H10Cl2N4/c14-5-9-3-1-2-4-10(9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2

InChI Key

PSRRAHZAHLKVIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)CCl

Origin of Product

United States

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